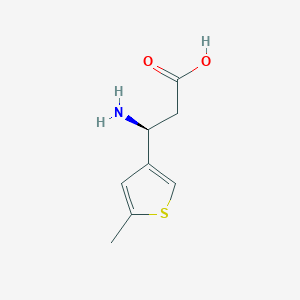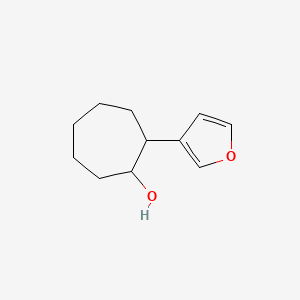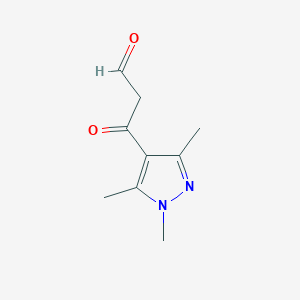
3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal typically involves the reaction of pyrazole derivatives with appropriate aldehydes or ketones. One common method is the condensation reaction between 4-methyl-1H-pyrazole and an aldehyde such as propanal under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanenitrile: This compound is similar in structure but contains a nitrile group instead of an aldehyde group.
3-(Trimethyl-1H-pyrazol-4-YL)propanal: This compound lacks the oxo group, making it structurally similar but chemically distinct.
Uniqueness
3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the oxo and pyrazole moieties allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanal |
InChI |
InChI=1S/C9H12N2O2/c1-6-9(8(13)4-5-12)7(2)11(3)10-6/h5H,4H2,1-3H3 |
InChI Key |
UIZIGRUHZGZNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13274149.png)
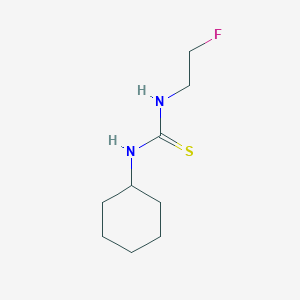
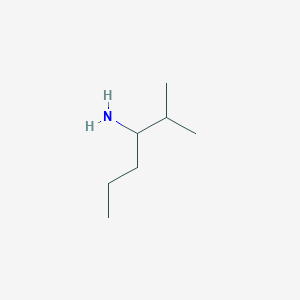
![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13274180.png)
![{2-[(Butan-2-yl)amino]phenyl}methanol](/img/structure/B13274181.png)
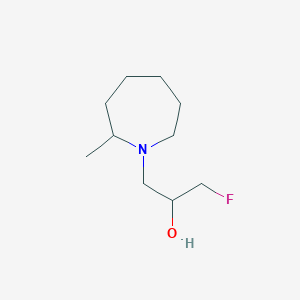
![1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13274185.png)
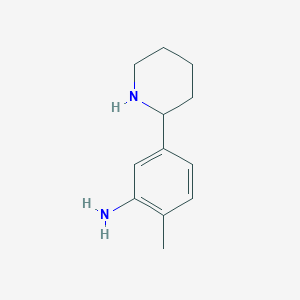
![2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL](/img/structure/B13274195.png)
amine](/img/structure/B13274200.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]](/img/structure/B13274208.png)

